molecular formula C38H48N8O12S B038028 2-[[(2S)-1-[[2-amino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid CAS No. 114797-04-5

2-[[(2S)-1-[[2-amino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid

Cat. No. B038028
CAS RN: 114797-04-5
M. Wt: 840.9 g/mol
InChI Key: HWCWBPUPNDMKIV-TVJJXTFASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AMG 487 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

Industrial Production Methods: Industrial production of AMG 487 typically involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: AMG 487 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of AMG 487, as well as substituted analogs with different functional groups .

Mechanism of Action

AMG 487 exerts its effects by selectively binding to the CXCR3 receptor, thereby blocking the interaction between the receptor and its ligands, CXCL10 and CXCL11. This inhibition prevents the downstream signaling pathways that lead to inflammation and immune cell recruitment . The compound also affects the metabolism of the enzyme cytochrome P450 3A4, leading to the formation of inhibitory metabolites .

Similar Compounds:

Uniqueness of AMG 487: AMG 487 stands out due to its high selectivity and potency in inhibiting CXCR3. It has demonstrated robust in vivo biological activity and good oral bioavailability, making it a promising candidate for therapeutic applications .

properties

CAS RN

114797-04-5

Molecular Formula

C38H48N8O12S

Molecular Weight

840.9 g/mol

IUPAC Name

2-[[(2S)-1-[[2-amino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C38H48N8O12S/c1-20(44(2)32(51)26(39)16-21-6-4-8-23(47)14-21)31(40)34(53)46(19-25-18-29(49)35(58-25)45-12-10-30(50)43-38(45)57)33(52)27(11-13-59-3)41-37(56)42-28(36(54)55)17-22-7-5-9-24(48)15-22/h4-10,12,14-15,19-20,26-29,31,35,47-49H,11,13,16-18,39-40H2,1-3H3,(H,54,55)(H2,41,42,56)(H,43,50,57)/b25-19+/t20?,26-,27-,28?,29?,31?,35?/m0/s1

InChI Key

HWCWBPUPNDMKIV-TVJJXTFASA-N

Isomeric SMILES

CC(C(C(=O)N(/C=C/1\CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)[C@H](CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N)N(C)C(=O)[C@H](CC4=CC(=CC=C4)O)N

SMILES

CC(C(C(=O)N(C=C1CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N)N(C)C(=O)C(CC4=CC(=CC=C4)O)N

Canonical SMILES

CC(C(C(=O)N(C=C1CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N)N(C)C(=O)C(CC4=CC(=CC=C4)O)N

synonyms

MureidomycinA

Origin of Product

United States

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